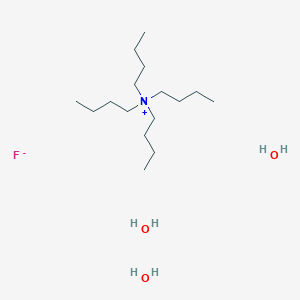

Tetrabutylammonium fluoride trihydrate

Overview

Description

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) is a quaternary ammonium salt with the formula C₁₆H₃₆FN·3H₂O. It is widely used as a fluoride ion source in organic synthesis, particularly for desilylation reactions, cellulose dissolution, and catalysis. Its hygroscopic nature and stability in hydrated form (melting point: 58–60°C) make it commercially preferred over anhydrous TBAF, which is costly and thermally unstable . Key applications include cleavage of silyl protecting groups , dissolution of cellulose in dimethyl sulfoxide (DMSO) , and participation in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride trihydrate can be synthesized through several methods:

Ion-Exchange Method: This involves passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide.

Acid-Base Reaction: Tetrabutylammonium hydroxide reacts with hydrogen fluoride in an aqueous solution to form this compound.

Cation Exchange Reaction: This method uses an ion exchange column with aqueous hydrofluoric acid solution.

Reaction with Potassium Fluoride: Dissolving potassium fluoride and tetrabutylammonium salt in water, followed by low-temperature crystallization and vacuum drying, yields this compound.

Industrial Production Methods

The industrial production of this compound typically involves the ion-exchange method due to its efficiency and scalability. The process is environmentally friendly as it avoids the use of organic solvents and hydrofluoric acid .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium fluoride trihydrate undergoes various types of chemical reactions, including:

Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.

Substitution Reactions: It participates in nucleophilic substitution reactions, such as the conversion of vinyl bromides to terminal acetylenes.

Cross-Coupling Reactions: It acts as a promoter in Hiyama cross-coupling reactions of aryl and heteroaryl chlorides with aryltrialkoxysilanes.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include hydrogen fluoride, potassium fluoride, and tetrabutylammonium bromide

Conditions: Reactions typically occur in polar solvents such as acetonitrile and dimethyl sulfoxide.

Major Products

Carbonyl Compounds: Deprotection of O-silylated enolates leads to the formation of carbonyl compounds.

Terminal Acetylenes: Dehydrobromination of vinyl bromides results in terminal acetylenes.

Scientific Research Applications

Organic Synthesis

Nucleophilic Substitutions and Deprotection:

TBAF is primarily recognized for its role as a nucleophilic fluoride source in organic synthesis. It facilitates nucleophilic substitutions, allowing for the introduction of fluorine into organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity and stability .

Desilylation Reactions:

In organic chemistry, TBAF is frequently employed to remove silyl protecting groups from alcohols and amines. This reaction is crucial for accessing functional groups that were previously masked during synthetic procedures. The efficiency of TBAF in desilylation has been highlighted in various studies, demonstrating its effectiveness at room temperature without the need for harsh conditions .

Fluorination Reactions

TBAF is instrumental in fluorination reactions, where it acts as a source of fluoride ions. This application is significant in the preparation of β-fluoroamines and heterocycles through cyclization reactions. The ability to introduce fluorine into organic structures enhances their reactivity and stability, making TBAF a valuable reagent in pharmaceutical development .

Electrolyte in Batteries

Lithium-Ion Batteries:

TBAF·3H₂O is utilized as an electrolyte in lithium-ion batteries due to its ability to improve ionic conductivity. The presence of tetrabutylammonium ions enhances the overall performance of the battery, making it a critical component in energy storage solutions . Studies have shown that incorporating TBAF can lead to higher energy densities and improved cycle stability in battery systems.

Analytical Chemistry

Ion Chromatography:

In analytical applications, TBAF is employed for the detection and quantification of fluoride ions in various samples through ion chromatography. Its ability to provide accurate measurements makes it essential for environmental monitoring and quality control in industrial processes .

Materials Science

Polymer Synthesis:

Recent research has explored the use of TBAF in the synthesis of novel materials, such as conjugated polymers with self-immolative sidechains. These materials exhibit unique properties that are beneficial for applications in nanotechnology and electronics . TBAF's role in facilitating polymerization reactions underscores its versatility beyond traditional organic synthesis.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Nucleophilic substitutions, desilylation | Enhanced reactivity and stability |

| Fluorination | Introduction of fluorine into organic compounds | Improved biological activity |

| Electrolyte in Batteries | Used as an electrolyte in lithium-ion batteries | Higher ionic conductivity |

| Analytical Chemistry | Detection of fluoride ions via ion chromatography | Accurate measurements |

| Materials Science | Synthesis of novel polymers for nanotechnology applications | Unique material properties |

Case Study 1: Desilylation Efficiency

A study demonstrated that TBAF effectively removed silyl groups from various substrates at room temperature, yielding high purity products within minutes. This efficiency highlights its practical utility in synthetic routes where time and resource conservation are critical .

Case Study 2: Battery Performance Improvement

Research on lithium-ion batteries revealed that incorporating TBAF significantly enhanced battery performance metrics such as charge-discharge rates and cycle life compared to conventional electrolytes. This finding underscores the compound's potential impact on future energy storage technologies .

Mechanism of Action

Tetrabutylammonium fluoride trihydrate acts primarily as a source of fluoride ions in organic solvents. The fluoride ion is a strong hydrogen bond acceptor, which makes it effective in deprotection reactions and as a phase transfer catalyst. The compound’s solubility in organic solvents enhances its utility in various chemical reactions .

Comparison with Similar Compounds

Other Quaternary Ammonium Fluorides

TBAF·3H₂O is often compared to benzyltrimethylammonium fluoride and adamantyltrimethylammonium fluoride . These compounds exhibit reduced susceptibility to Hoffman elimination, a decomposition pathway observed in TBAF·3H₂O under basic conditions, which generates tributylamine and complicates reaction workups . For example, in ionic 1,4-additions, TBAF·3H₂O yielded 60% product but required purification to remove tributylamine byproducts, whereas alternative ammonium fluorides minimized this issue .

| Property | TBAF·3H₂O | Benzyltrimethylammonium Fluoride | Adamantyltrimethylammonium Fluoride |

|---|---|---|---|

| Stability to Hoffman Elimination | Moderate | High | High |

| Yield in 1,4-Addition | 60% | Not reported | Not reported |

| Hygroscopicity | High | Moderate | Moderate |

Other Fluoride Sources

Compared to CsF, NaF, KF, and SnF₂, TBAF·3H₂O offers superior solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane. The bulky tetrabutylammonium cation enhances solubility by reducing lattice energy, making it preferable for reactions requiring homogeneous conditions.

| Fluoride Source | Solubility in THF | Reactivity in Desilylation |

|---|---|---|

| TBAF·3H₂O | High | High |

| CsF | Low | Moderate (requires co-solvent) |

| NaF/KF | Very low | Low |

Tetrabutylammonium Salts with Different Anions

Replacing fluoride with Cl⁻ , Br⁻ , or OAc⁻ in tetrabutylammonium salts significantly alters their properties. For cellulose dissolution, only TBAF·3H₂O is effective due to fluoride’s strong hydrogen-bond-accepting ability, which disrupts cellulose’s interchain interactions . Other anions like Cl⁻ or Br⁻ lack sufficient electronegativity for this role .

| Anion | Cellulose Dissolution Efficacy | H-Bond Acceptor Strength |

|---|---|---|

| F⁻ | High (with DMSO) | Very strong |

| Cl⁻/Br⁻ | Low | Moderate |

| OAc⁻ | Moderate (as [TBA][OAc]) | Strong |

Clathrate Hydrates

TBAF·3H₂O forms ionic clathrate hydrates with distinct 3D water frameworks, differing from tetrabutylammonium chloride (TBACl) and bromide (TBABr) hydrates.

Key Research Findings

- Cellulose Dissolution : TBAF·3H₂O in DMSO dissolves cellulose via fluoride-mediated H-bond disruption. However, its hygroscopicity leads to viscosity changes and gelation upon water absorption, necessitating careful handling .

- Desilylation Efficiency : TBAF·3H₂O achieves complete deprotection of thexyldimethylsilyl groups in polymers, outperforming anhydrous TBAF in cost-effectiveness and stability .

- Synthetic Utility : In cross-coupling reactions, TBAF·3H₂O enables efficient activation of silicon-based intermediates, as demonstrated in palladium-catalyzed syntheses .

Biological Activity

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) is a quaternary ammonium salt with significant applications in organic synthesis and materials science. Its biological activity, particularly as a pharmaceutical intermediate and solvent, has garnered attention in various research studies. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAF·3H₂O.

- Molecular Formula : C₁₆H₃₈FNO₃

- Molecular Weight : 279.48 g/mol

- CAS Number : 87749-50-6

- Solubility : Highly soluble in water (43 mg/ml) and other polar solvents .

TBAF·3H₂O acts primarily as a fluoride ion source in chemical reactions. The fluoride ion is known for its ability to facilitate various nucleophilic substitutions, making TBAF·3H₂O a valuable reagent in organic synthesis. Additionally, it has been shown to interact with polysaccharides and cellulose, enhancing their solubility and processing characteristics .

1. Pharmaceutical Synthesis

TBAF·3H₂O is instrumental in the synthesis of fluorinated compounds, such as 6-fluoropurine derivatives. These compounds have potential applications in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis .

2. Ecotoxicological Studies

Research indicates that TBAF·3H₂O exhibits varying degrees of ecotoxicity depending on concentration and exposure duration. In studies involving ionic liquids, TBAF was assessed for its effects on aquatic organisms, revealing potential risks associated with its use in industrial applications .

Case Study 1: Depolymerization of Silicone-Based Materials

Researchers investigated the efficacy of TBAF·3H₂O in the depolymerization of silicone-based materials. The results demonstrated that TBAF could effectively break down these polymers under mild conditions, suggesting its utility in recycling processes .

Case Study 2: Interactions with Cellulose

In a study exploring the interactions between ionic liquids and polysaccharides, TBAF·3H₂O was found to dissolve cellulose without pretreatment within 15 minutes at room temperature. This characteristic positions TBAF as a promising solvent for biomass processing and conversion technologies .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₈FNO₃ |

| Molecular Weight | 279.48 g/mol |

| Solubility | 43 mg/ml |

| Melting Point | 62-63 °C |

| pH (50g/l, 25°C) | 7-8 |

Table 2: Biological Activity Overview

| Activity | Description |

|---|---|

| Antiviral Synthesis | Used in synthesizing fluorinated antiviral agents |

| Ecotoxicity | Varies; requires careful handling |

| Biomass Processing | Enhances cellulose solubility |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying TBAF·3H₂O in academic laboratories?

TBAF·3H₂O is typically synthesized via metathesis reactions between tetrabutylammonium bromide and potassium fluoride in aqueous or mixed-solvent systems. To purify the hydrated form, recrystallization from non-aqueous solvents (e.g., THF or acetonitrile) under an inert atmosphere is critical to avoid hydrolysis and contamination . Anhydrous TBAF is unstable and prone to decomposition, requiring strict moisture-free conditions during synthesis .

Q. How should TBAF·3H₂O be stored to maintain its stability and reactivity?

TBAF·3H₂O is hygroscopic and must be stored in airtight containers with desiccants (e.g., molecular sieves) under an inert gas (e.g., argon) at 0–6°C . Avoid exposure to strong acids, oxidizing agents, or moisture, as these can degrade the compound or generate hazardous byproducts (e.g., HF) .

Q. What is the mechanistic role of TBAF·3H₂O in nucleophilic fluorination reactions?

TBAF·3H₂O acts as a soluble fluoride source, enabling nucleophilic substitution (e.g., SNAr) in aprotic solvents like DMF or THF. The trihydrate form moderates fluoride’s basicity, reducing side reactions (e.g., elimination) while maintaining sufficient nucleophilicity. Methodologically, reactions should be conducted under anhydrous conditions with controlled stoichiometry to optimize yields .

Advanced Research Questions

Q. How do solvent polarity and water content influence TBAF·3H₂O’s efficacy in desilylation reactions?

Solvent polarity impacts fluoride ion solvation and activity. In polar aprotic solvents (e.g., DMF), TBAF·3H₂O exhibits higher fluoride availability, accelerating desilylation. However, trace water can hydrolyze sensitive substrates. Advanced experimental design should compare reaction rates in solvents like THF (low polarity) versus DMF (high polarity) while monitoring water content via Karl Fischer titration .

Q. What strategies optimize TBAF·3H₂O-mediated deprotection of silyl ethers in complex substrates?

Optimization involves:

- Temperature : Elevated temperatures (40–60°C) enhance reaction rates but may degrade thermally sensitive products.

- Stoichiometry : Use 1.1–1.5 equivalents of TBAF·3H₂O to balance efficiency and side reactions.

- Additives : Catalytic amounts of crown ethers (e.g., 18-crown-6) can improve fluoride ion accessibility in sterically hindered systems .

Q. How can researchers validate the purity and hydration state of TBAF·3H₂O batches?

- Analytical Methods :

Q. How should contradictory data on TBAF·3H₂O’s stability be resolved in experimental design?

Discrepancies in stability reports (e.g., decomposition under ambient vs. inert conditions) likely arise from variations in hydration state or storage protocols. Researchers should:

- Replicate literature conditions precisely, including humidity controls.

- Conduct accelerated stability studies (e.g., thermogravimetric analysis) to identify degradation thresholds .

Q. What safety protocols mitigate risks when handling TBAF·3H₂O in large-scale reactions?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhaling dust or decomposition products (e.g., HF).

- Emergency Measures : Neutralize spills with calcium carbonate and ensure accessible eye-wash stations .

Q. Methodological Considerations

Properties

IUPAC Name |

tetrabutylazanium;fluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPTXBCIDSFGBF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H42FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471191 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87749-50-6 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.